CID 16218477
Overview
Description
CID 16218477 is a chemical compound that has been the subject of scientific research due to its potential therapeutic properties. This compound belongs to the class of thiazolidinediones and has been found to have various biochemical and physiological effects.
Scientific Research Applications
Reversible and Spatiotemporal Control of Protein Function
CID is employed for reversible and precise control over protein function within cells, offering a valuable tool for dissecting signal transductions and understanding biological processes like membrane and protein trafficking. This technique allows for the manipulation of protein functions with unprecedented precision and spatiotemporal resolution, significantly advancing the study of cellular mechanisms (Voss, Klewer, & Wu, 2015).
Inducible Gene Regulation and Editing
The development of PROTAC-CID systems has enabled scalable, inducible gene regulation and gene editing. These systems provide a molecular toolbox for fine-tuning gene expression and for the precise manipulation of genetic circuits, demonstrating significant potential for in vivo applications and transient genome manipulation (Ma et al., 2023).
Insights into Cell Biology
CID techniques have clarified numerous cell biology problems, especially in understanding the dynamics of lipid second messengers and small GTPases. The ability to manipulate multiple systems within a single cell through orthogonal CID substrates has provided deep insights into cellular signaling and the spatial-temporal dynamics of biological processes (DeRose, Miyamoto, & Inoue, 2013).
Enhancing Water Use Efficiency and Productivity in Agriculture
In agriculture, CID, specifically carbon isotope discrimination, has been investigated as a selection criterion for improving water use efficiency (WUE) and productivity in crops such as barley. This research highlights the potential of using CID as a reliable method for selecting high WUE and productivity traits in breeding programs (Anyia et al., 2007).
Reversible Control of Protein Localization
A novel chemical inducer of protein dimerization capable of rapid activation and deactivation by light has been developed to control protein-protein interactions and cellular events with high spatiotemporal resolution. This advancement opens new avenues for studying cellular processes and protein dynamics in living cells (Aonbangkhen et al., 2018).
properties
InChI |
InChI=1S/2C30H33NP.Fe/c2*1-21-15-22(2)18-26(17-21)32(27-19-23(3)16-24(4)20-27)29-14-10-13-28(29)30(31(5)6)25-11-8-7-9-12-25;/h2*7-20,30H,1-6H3;/t2*30-;/m00./s1 | |
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Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUERARBCLXUXCP-RELFUISISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)P([C]2[CH][CH][CH][C]2C(C3=CC=CC=C3)N(C)C)C4=CC(=CC(=C4)C)C)C.CC1=CC(=CC(=C1)P([C]2[CH][CH][CH][C]2C(C3=CC=CC=C3)N(C)C)C4=CC(=CC(=C4)C)C)C.[Fe] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)P([C]2[CH][CH][CH][C]2[C@H](C3=CC=CC=C3)N(C)C)C4=CC(=CC(=C4)C)C)C.CC1=CC(=CC(=C1)P([C]2[CH][CH][CH][C]2[C@H](C3=CC=CC=C3)N(C)C)C4=CC(=CC(=C4)C)C)C.[Fe] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H66FeN2P2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
933.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Mandyphos SL-M009-2 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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